6-(2,4-Difluorophenyl)-2-formylphenol 6-(2,4-Difluorophenyl)-2-formylphenol
Brand Name: Vulcanchem
CAS No.: 1258611-43-6
VCID: VC11674057
InChI: InChI=1S/C13H8F2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H
SMILES: C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O
Molecular Formula: C13H8F2O2
Molecular Weight: 234.20 g/mol

6-(2,4-Difluorophenyl)-2-formylphenol

CAS No.: 1258611-43-6

Cat. No.: VC11674057

Molecular Formula: C13H8F2O2

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

6-(2,4-Difluorophenyl)-2-formylphenol - 1258611-43-6

Specification

CAS No. 1258611-43-6
Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
IUPAC Name 3-(2,4-difluorophenyl)-2-hydroxybenzaldehyde
Standard InChI InChI=1S/C13H8F2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H
Standard InChI Key RPCBILYICLLJLN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O
Canonical SMILES C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)F)O)C=O

Introduction

Structural Analysis and Nomenclature

The IUPAC name 6-(2,4-difluorophenyl)-2-formylphenol denotes a phenol derivative with:

  • A formyl group (-CHO) at the ortho position (C2) relative to the hydroxyl group.

  • A 2,4-difluorophenyl substituent at the para position (C6) relative to the hydroxyl group.
    This arrangement creates a sterically congested structure with potential for intramolecular hydrogen bonding between the hydroxyl and formyl groups. The fluorine atoms introduce electron-withdrawing effects, influencing reactivity and stability .

Physicochemical Properties (Inferred from Analogous Compounds)

While experimental data for 6-(2,4-difluorophenyl)-2-formylphenol is unavailable, properties can be extrapolated from structurally related aldehydes and fluorinated phenols:

PropertyEstimated ValueBasis in Literature
Molecular FormulaC₁₃H₈F₂O₂Derived from substituent counts
Molecular Weight250.20 g/molCalculated
Melting Point90–110°CComparable to 2,6-dichlorobenzaldehyde (69–71°C)
SolubilityLow in water (<0.1 g/100 mL) Analogous to halogenated phenols
StabilityAir- and moisture-sensitive Due to aldehyde and phenol groups

The electron-withdrawing fluorine atoms likely reduce basicity at the phenolic oxygen while enhancing electrophilicity at the formyl carbon.

Synthetic Pathways and Reaction Considerations

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction, used to synthesize 2,4-dihydroxybenzaldehyde , offers a potential route for introducing the formyl group. Key adaptations for 6-(2,4-difluorophenyl)-2-formylphenol might include:

  • Substrate Preparation: Starting with 3-(2,4-difluorophenyl)phenol.

  • Reagent System: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent.

  • Temperature Control: Maintaining −25°C to 10°C to minimize side reactions .

  • Isolation: Precipitation of intermediate salts (e.g., formamidinium chlorides) for purification .

This method’s success in producing 2,4-dihydroxybenzaldehyde (70–75% yield) suggests feasibility for analogous systems.

Oxidative Coupling Strategies

The synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol via sodium hypochlorite-mediated coupling highlights oxidative methods applicable to fluorinated systems:

  • Reaction Conditions:

    • NaOH (2N) and NaOCl (6–14%) in aqueous medium .

    • Nitrogen atmosphere to prevent oxidation of sensitive groups.

  • Post-Treatment:

    • pH adjustment to 7–9 for product precipitation .

    • Column chromatography with ethyl acetate/petroleum ether .

Stability and Reactivity Profiles

Degradation Pathways

  • Aldehyde Oxidation: The formyl group may oxidize to carboxylic acid under aerobic conditions, necessitating inert storage .

  • Electrophilic Aromatic Substitution: Fluorine substituents direct incoming electrophiles to meta positions, but steric hindrance from the difluorophenyl group may suppress reactivity.

Compatibility Concerns

  • Strong Bases: Deprotonation of phenol (pKa ~10) could lead to ether formation or aldol condensation with the aldehyde .

  • Oxidizing Agents: Risk of quinone formation or C-F bond cleavage under harsh conditions .

Analytical Characterization Strategies

  • NMR Spectroscopy:

    • ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons split due to fluorine coupling.

    • ¹⁹F NMR: Distinct signals for ortho- and para-fluorine atoms.

  • Mass Spectrometry: Expected molecular ion peak at m/z 250.20 (C₁₃H₈F₂O₂⁺).

  • X-Ray Crystallography: To resolve steric effects and hydrogen-bonding networks.

Challenges in Large-Scale Synthesis

  • Steric Hindrance: Bulky difluorophenyl group may slow formylation reactions, requiring excess reagents .

  • Purification: Similar to 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol, column chromatography may be necessary due to polar byproducts .

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